1,6-Dimethylindazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

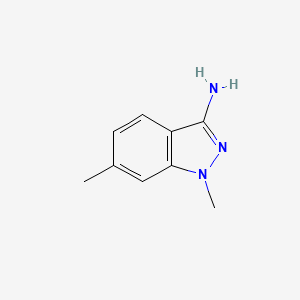

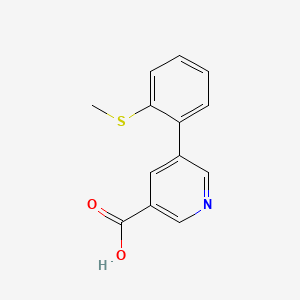

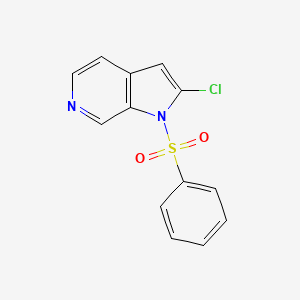

1,6-Dimethylindazol-3-amine is a chemical compound with the linear formula C9H11N3 . It is a derivative of indazole, a heterocyclic compound that is a key component in many functional molecules .

Molecular Structure Analysis

The molecular structure of 1,6-Dimethylindazol-3-amine consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular weight is 161.21 .Physical And Chemical Properties Analysis

1,6-Dimethylindazol-3-amine has a molecular weight of 161.21 and a molecular formula of C9H11N3 . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications

Experimental and Theoretical Studies

1,6-Dimethylindazol-3-amine, as a derivative of nitrogen-containing compounds, has been the subject of various experimental and theoretical studies. For instance, a study focused on examining a related compound using spectroscopies like NMR, FT-Raman, FT-IR, and UV-Visible. This research included theoretical study performed by Density Functional Theory (DFT) methods, exploring aspects like bond lengths, angles, vibrational frequencies, and charge distribution within the molecule (Fatima et al., 2021).

Synthesis Applications

1,6-Dimethylindazol-3-amine is employed in various synthesis processes. One study reported the use of a related compound, 3-amino-1,2,4-triazole potassium, as a catalyst for synthesizing dimethylhexane 1,6-dicarbamate through methoxycarbonylation (Wang et al., 2016). Another study detailed the synthesis of pyridine-pyrimidines and their derivatives using a similar compound, indicating its utility in multicomponent chemical reactions (Rahmani et al., 2018).

Catalysis and Reaction Studies

Compounds similar to 1,6-Dimethylindazol-3-amine have been explored for their catalytic properties. For example, tertiary amines, which include 1,6-Dimethylindazol-3-amine, have been added to UV-curable epoxide resins to investigate their effects on physical properties like thermal conversions and adhesion strengths (Chiang & Hsieh, 2008).

Molecular Docking and Drug Likeness Studies

1,6-Dimethylindazol-3-amine derivatives have been subject to molecular docking studies to assess their interactions with different proteins, which is critical in drug development and understanding molecular behavior. One study conducted such an analysis and also evaluated the drug likeness of the compound's derivatives (Fatima et al., 2021).

Structural and Reactivity Analysis

Research has also been conducted to understand the structural aspects and reactivity of compounds related to 1,6-Dimethylindazol-3-amine. For instance, a study focused on the matrix-isolation FTIR and theoretical structural analysis of amino-saccharins, closely related compounds, to understand their molecular structure and vibrational properties (Almeida et al., 2009).

Future Directions

properties

IUPAC Name |

1,6-dimethylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQMXDUSNNSHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729795 |

Source

|

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethylindazol-3-amine | |

CAS RN |

1276113-31-5 |

Source

|

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)